Carboxylic Acid Acidity Compared to 3-Pyridyl Isomer and Phenylglycine
The carboxylic acid group of 2-amino-2-(pyridin-2-yl)acetic acid exhibits a predicted pKa of 0.95±0.10, which is 0.28 units lower (more acidic) than that of the 3-pyridyl positional isomer (pKa 1.23±0.10) and 0.88 units lower than that of phenylglycine (pKa 1.83) . The enhanced acidity arises from the electron-withdrawing effect of the 2-pyridyl nitrogen, which stabilizes the carboxylate conjugate base through an inductive pathway that is geometrically inaccessible in the 3-pyridyl isomer. For procurement decisions, this means the target compound will be more extensively ionized at physiological and near-physiological pH, altering its reactivity in amide bond formation and its buffering capacity in aqueous formulations.
| Evidence Dimension | Carboxylic acid pKa (predicted) |
|---|---|
| Target Compound Data | 0.95 ± 0.10 |
| Comparator Or Baseline | 2-Amino-2-(pyridin-3-yl)acetic acid pKa 1.23 ± 0.10; Phenylglycine pKa 1.83 |
| Quantified Difference | ΔpKa = 0.28 (vs. 3-pyridyl isomer); ΔpKa = 0.88 (vs. phenylglycine) |
| Conditions | Predicted pKa using ChemAxon algorithm (ChemicalBook) |
Why This Matters
More acidic carboxyl group improves deprotonation efficiency during amide coupling and alters solubility-pH profiles, which is essential for reproducible peptide synthesis and formulation development.
